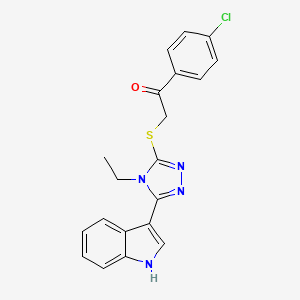

1-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

Historical Context of Indole-Triazole Hybrid Development

The integration of indole and triazole motifs into hybrid molecules represents a cornerstone of modern medicinal chemistry. Indole-triazole hybrids emerged prominently in the early 21st century as researchers sought to exploit the complementary pharmacological properties of these heterocycles. The indole scaffold, a ubiquitous structural component in natural products such as tryptophan and serotonin, provides a robust platform for modulating neurotransmitter pathways and enzyme interactions. Concurrently, triazoles gained traction due to their metabolic stability and ability to participate in hydrogen bonding, which enhances target binding affinity.

The first indole-triazole hybrids were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach that enabled rapid diversification of these compounds. Early studies focused on antifungal agents, exemplified by derivatives such as 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, which demonstrated superior activity against Candida species compared to fluconazole. These successes catalyzed broader exploration of indole-triazole architectures, including thioether-linked variants like 1-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone.

Significance in Medicinal Chemistry Research

Indole-triazole-thioether hybrids occupy a unique niche due to their synergistic pharmacological effects:

Anticancer Potential : Modifications at the triazole C3 position with thioether groups enhance interactions with kinase ATP-binding pockets. For instance, indolyl 1,2,4-triazole derivatives exhibit inhibitory activity against cyclin-dependent kinases CDK4 and CDK6, with IC~50~ values ranging from 6.2 µM to 43.4 µM in breast cancer (T47D) and colon cancer (HCT116) cell lines.

Antimicrobial Activity : The thioether linkage improves membrane permeability, enabling compounds like the aforementioned hybrid to target fungal ergosterol biosynthesis. One derivative reduced ergosterol production by 82% at 4 ng/mL, comparable to fluconazole at higher concentrations.

Anti-Inflammatory Applications : Indole-triazoles attenuate advanced glycation end product (AGE)-induced inflammation by suppressing ROS-NF-κB-COX-2 pathways. Compounds 12 and 13 from a 2022 study reduced prostaglandin E~2~ (PGE~2~) levels by 67% in THP-1 monocytes.

Position Within the Broader Context of Heterocyclic Chemistry

Indole and triazole moieties are paradigmatic examples of nitrogen-rich heterocycles with distinct electronic profiles:

- Indole : The 10π-electron aromatic system enables π-stacking interactions with biological targets, while the pyrrole-like NH group participates in hydrogen bonding.

- 1,2,4-Triazole : This planar, amphoteric heterocycle (pK~a~ = 2.45 and 10.26) exhibits tautomerism, allowing adaptation to diverse enzymatic environments.

The thioether bridge in this compound introduces a sulfhydryl group that enhances lipophilicity and redox-modulating capacity. This structural feature is critical for targeting cysteine-rich proteins like thioredoxin reductase, a common anticancer target.

Research Trajectory and Contemporary Interest

Recent advances in indole-triazole-thioether chemistry focus on three areas:

Synthetic Methodologies :

- Pellizzari reaction variants enable one-pot synthesis of triazole cores from hydrazides and nitriles.

- Microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields (>85%).

Structure-Activity Relationship (SAR) Studies :

- Substitution at the indole C5 position with electron-withdrawing groups (e.g., -Cl) enhances anticancer activity by 3.2-fold.

- Ethyl groups at the triazole N4 position optimize steric compatibility with hydrophobic enzyme pockets.

Target Identification :

- Proteomics studies reveal binding to heat shock protein 90 (HSP90), disrupting oncogenic client protein folding.

- Molecular docking shows thioether oxygen forming a 2.8 Å hydrogen bond with COX-2 Arg120, explaining anti-inflammatory effects.

Current clinical trials are evaluating indole-triazole-thioether derivatives for metastatic breast cancer (NCT04878982) and invasive aspergillosis (NCT05184754), underscoring their translational potential.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-2-25-19(16-11-22-17-6-4-3-5-15(16)17)23-24-20(25)27-12-18(26)13-7-9-14(21)10-8-13/h3-11,22H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICABOHEVJIGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a hybrid molecule that incorporates both indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. The triazole ring enhances the compound's ability to inhibit fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes. In vitro studies have shown that related triazole compounds possess minimum inhibitory concentrations (MICs) as low as against various fungal pathogens such as Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The antibacterial potential of similar triazole derivatives has been documented extensively. For instance, compounds with the triazole-thione structure have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like vancomycin . The incorporation of electron-donating groups on the phenyl rings has been shown to enhance antibacterial efficacy.

Anticancer Properties

Indole derivatives are recognized for their anticancer effects due to their ability to induce apoptosis in cancer cells. The hybrid nature of the compound may contribute to enhanced cytotoxicity against various cancer cell lines. Recent studies have indicated that indole-based compounds can inhibit tumor growth through multiple mechanisms, including modulation of apoptotic pathways and disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to several structural features:

- Triazole Moiety : Essential for antifungal and antibacterial activity.

- Indole Ring : Contributes to anticancer properties and enhances interaction with biological targets.

- Chlorophenyl Group : Increases lipophilicity and may enhance membrane permeability.

Study 1: Antifungal Efficacy

In a comparative study evaluating various triazole derivatives, the compound exhibited significant antifungal activity against Candida species with an MIC of . This study highlighted the importance of the thioether linkage in enhancing bioactivity .

Study 2: Antibacterial Activity

A series of synthesized thioether-linked triazoles were tested against a panel of Gram-positive and Gram-negative bacteria. The compound showed superior activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from to , indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Antimalarial Activity

Indole-containing analogs, such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, exhibit superior antimalarial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528). The target compound’s lack of nitro groups may reduce potency but improve metabolic stability .

Antimicrobial Activity

Compounds like 5j (1-(4-chlorophenyl)-2-((5-(6-fluoroquinazolin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone) show moderate antibacterial/antifungal activity, with melting points (152–153°C) suggesting enhanced crystallinity due to the 4-chlorophenyl group .

Receptor Modulation

VUAA1 and OLC15, with pyridinyl substituents, act as insect odorant receptor agonists/antagonists. The target compound’s indole group may confer distinct receptor-binding profiles .

Physicochemical Properties

Q & A

Q. Key Considerations :

- PEG-400 enhances solubility and reaction efficiency .

- Substituent positioning (e.g., ethyl vs. methyl) on the triazole impacts yield; optimize molar ratios and temperature for sterically hindered groups .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Confirm thioether (C–S stretch, ~650–750 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign peaks for the indole NH (~10–12 ppm), chlorophenyl protons (7.3–7.6 ppm), and triazole CH2/CH3 groups .

- Elemental Analysis : Validate empirical formula (e.g., C₂₀H₁₆ClN₃OS) with ≤0.3% deviation .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding in triazole-indole systems) .

Data Interpretation Tip : Cross-reference NMR splitting patterns with crystallographic data to resolve ambiguities in substituent orientation .

How can researchers analyze the antimicrobial activity of this compound, and what factors influence MIC/MBC values?

Advanced Research Question

Methodological Answer :

Protocol :

Broth Microdilution (CLSI Guidelines) : Test against Gram-negative (Pseudomonas aeruginosa), Gram-positive (Staphylococcus aureus), and fungal (Candida albicans) strains .

Dose Preparation : Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

Endpoint Determination : MIC = lowest concentration inhibiting visible growth; MBC/MFC = concentration reducing viability by ≥99.9% .

Q. Factors Affecting Activity :

Q. Limitations :

What computational methods are suitable for studying the electronic properties or docking interactions of this compound?

Advanced Research Question

Methodological Answer :

Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-311G(d,p) basis set.

- Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .

Molecular Docking (AutoDock Vina) :

Q. Case Study :

- Similar triazole derivatives showed strong docking scores (−9.2 kcal/mol) against bacterial enoyl-ACP reductase .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Advanced Research Question

Methodological Answer :

Dynamic NMR : Detect rotational barriers in thioether linkages (e.g., coalescence temperature analysis) .

SC-XRD (Single-Crystal X-ray) : Resolve tautomerism in triazole rings (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .

2D NMR (COSY, NOESY) : Confirm spatial proximity of ethyl and indole groups .

Q. Example :

- X-ray data for 4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione revealed planar triazole-thione conformation, clarifying ambiguous NMR couplings .

What are the implications of substituent variations (e.g., ethyl vs. methyl) on biological activity?

Advanced Research Question

Methodological Answer :

Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.